molecular formula C13H13NO3 B15237465 N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide

N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide

Cat. No.: B15237465
M. Wt: 231.25 g/mol
InChI Key: FLVQVCQKTJYGEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide typically involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ω-bromoacetophenone or ethyl bromoacetate under basic conditions . The reaction is often carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as the base. Microwave-assisted synthesis has been reported to improve the yield and reduce the reaction time compared to conventional heating methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological and chemical properties compared to other benzofuran derivatives .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-acetyl-3-methyl-1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C13H13NO3/c1-7-11-6-10(14-9(3)16)4-5-12(11)17-13(7)8(2)15/h4-6H,1-3H3,(H,14,16)

InChI Key

FLVQVCQKTJYGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C

Origin of Product

United States

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